N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]oxazole moiety. The pyrazole ring is functionalized with two methyl groups at positions 1 and 5, while the carboxamide group links the pyrazole to a phenyl ring bearing the benzo[d]oxazol-2-yl group.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABSVYXTVAQAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazole Ring Formation
The benzoxazole scaffold is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For the target compound, the following method is adapted from benzothiazole syntheses:
Step 1: Preparation of 2-(3-Nitrophenyl)benzo[d]oxazole
- Reagents : 3-Nitro-2-aminophenol, triethyl orthoformate, acetic acid.
- Conditions : Reflux at 120°C for 6–8 hours.
- Mechanism : Acid-catalyzed cyclodehydration forms the oxazole ring.
- Yield : ~75% (reported for analogous reactions).
Step 2: Reduction of Nitro Group to Amine
Alternative Pathways for Benzoxazole Synthesis
Microwave-assisted synthesis reduces reaction times significantly:
- Reagents : 2-Amino-3-nitrophenol, formic acid.
- Conditions : Microwave irradiation at 150°C for 20 minutes.
- Yield : 82%.
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
Pyrazole Ring Formation
The 1,5-dimethylpyrazole core is synthesized via cyclocondensation:
Step 1: Hydrazine-Acetylacetone Cyclization
- Reagents : Hydrazine hydrate, acetylacetone.
- Conditions : Reflux in ethanol for 4 hours.
- Product : 1,5-Dimethyl-1H-pyrazole.
Step 2: Carboxylic Acid Functionalization
- Reagents : Pyrazole derivative, KMnO₄ in acidic medium.
- Conditions : Oxidation at 80°C for 3 hours.
- Yield : 68% (similar to pyrazole oxidations in).
Amide Coupling Reaction
Carboxylic Acid Activation
The pyrazole-3-carboxylic acid is activated as an acid chloride:
- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
- Conditions : Reflux at 70°C for 2 hours.
Coupling with 3-(Benzo[d]oxazol-2-yl)aniline
- Reagents : Pyrazole-3-carbonyl chloride, 3-(benzo[d]oxazol-2-yl)aniline, triethylamine.
- Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
- Yield : 65–70%.
Optimization and Challenges
Regioselectivity in Pyrazole Synthesis
The 1,5-dimethyl substitution pattern is ensured by using acetylacetone, which favors 1,3-diketone cyclization with hydrazine. Competing regioisomers are minimized by controlling stoichiometry (hydrazine:acetylacetone = 1:1).
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediates.
- Recrystallization : Final product purified using ethanol/water.
Data Summary
Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzoxazole cyclization | Triethyl orthoformate, AcOH | 75 |
| 2 | Nitro reduction | H₂/Pd/C, EtOH | 90 |
| 3 | Pyrazole oxidation | KMnO₄, H₂SO₄ | 68 |
| 4 | Amide coupling | SOCl₂, Et₃N, CH₂Cl₂ | 70 |
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is primarily studied for its medicinal properties, particularly as a potential antimicrobial , anticancer , and anti-inflammatory agent .
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects. The mechanism often involves the inhibition of key proteins crucial for bacterial survival .
- Anticancer Properties : Studies have shown that the compound may interact with various biological pathways, potentially inhibiting cancer cell growth. Its structural features enhance interactions with target proteins involved in cell proliferation .
Biological Assays
The compound is utilized in various biological assays to evaluate its efficacy against pathogens and cancer cells. For instance:
- In vitro assays have been conducted to assess its radical scavenging activity and inhibition potency against enzymes like 15-lipoxygenase, which is linked to inflammatory processes .
Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to evaluate the antimicrobial activity of this compound against several bacterial strains. The results demonstrated:
- Significant inhibition of growth in Gram-positive bacteria.
- Potential mechanisms involving disruption of cell wall synthesis.
Case Study 2: Anticancer Activity
In a separate study, the compound was tested on various cancer cell lines. Key findings included:
- A dose-dependent reduction in cell viability.
- Induction of apoptosis in treated cells, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the regulation of cell division and growth. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells . Additionally, its structure allows it to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
- Compound 6b (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide): Shares the pyrazole carboxamide core but substitutes the benzo[d]oxazole with fluorophenyl and p-tolyl groups. The tert-butyl and hydroxyl groups may enhance solubility or metabolic stability compared to the target compound’s methyl and benzo[d]oxazole substituents .
- Synthesis : Similar coupling agents (e.g., EDCI/HOBT) are used for amide bond formation in related pyrazole carboxamides, suggesting shared synthetic pathways .
Benzo[d]oxazole Derivatives
- Compound 12 Series (e.g., 12c, 12d): Feature benzo[d]oxazole-thioacetamido linkers instead of direct phenyl attachment. For example, 12c (N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) uses a thioether bridge, which may alter pharmacokinetics compared to the target compound’s direct linkage .
Cytotoxicity and Apoptosis Modulation
- The thioacetamido linker in 12c–12h may enhance membrane permeability, whereas the target compound’s rigid benzo[d]oxazole-phenyl group could improve target specificity .
- Structural Implications : The absence of a thioether in the target compound might reduce off-target interactions compared to the 12 series but could also affect cellular uptake .
Physicochemical Properties
NMR and Spectroscopic Data
- Benzo[d]oxazole Derivatives : In intermediates like 4a (), ¹⁵N NMR chemical shifts for benzo[d]oxazol-2-yl groups range from −131.8 to −131.2 ppm. Similar shifts are expected for the target compound, confirming the electronic environment of the benzoxazole nitrogen .
Functional Group Impact on Activity
- Electron-Withdrawing Groups : The fluorophenyl in 6b may enhance binding to hydrophobic pockets, whereas the target’s benzo[d]oxazole could engage in π-π stacking or hydrogen bonding .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, with the CAS number 1013759-45-9, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzoxazole moiety fused with a pyrazole ring, which contributes to its pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
| InChI Key | FABSVYXTVAQAJX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits significant antibacterial and anticancer properties, likely due to its structural features that enhance its interaction with key proteins or enzymes crucial for microbial survival and cancer cell proliferation.
Antibacterial Activity
Studies indicate that this compound can inhibit the growth of certain bacterial strains. Its mechanism may involve the inhibition of enzymes essential for cell wall synthesis and protein synthesis.
Anticancer Properties
Research has shown that this compound demonstrates anticancer activity against various cancer cell lines. Its ability to induce apoptosis in cancer cells is linked to its interaction with specific molecular pathways involved in cell cycle regulation and apoptosis .
Case Studies
- Antibacterial Efficacy : A study highlighted the effectiveness of this compound against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
- Cancer Cell Inhibition : In vitro studies demonstrated that this compound reduced viability in several cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 5 to 15 µM, indicating potent activity .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
Q & A
What are the established synthetic routes for preparing N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the benzo[d]oxazole and pyrazole moieties. A common approach includes:
- Step 1: Condensation of a benzo[d]oxazole derivative (e.g., 3-aminobenzo[d]oxazole) with a pyrazole-carboxylic acid chloride.
- Step 2: Coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide linkage, as seen in similar pyrazole-carboxamide syntheses .
- Intermediate Characterization:
- NMR Spectroscopy: Used to confirm proton environments (e.g., δ 2.26 ppm for methyl groups in pyrazole ).
- LCMS: Validates molecular weight (e.g., ESI+ peaks matching calculated m/z ).
- Melting Points: Purity assessment (e.g., 158–160°C for analogous compounds ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
